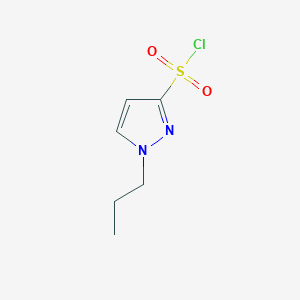

1-Propylpyrazole-3-sulfonyl chloride

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are a cornerstone of organic and medicinal chemistry. nih.gov More than half of all known organic compounds are heterocyclic, and they are omnipresent in pharmaceuticals, agrochemicals, and dyes. nih.gov Within this vast class, pyrazoles represent a particularly significant group of five-membered aromatic rings containing two adjacent nitrogen atoms. nih.govglobalresearchonline.net The pyrazole (B372694) core is considered a "privileged structure" in drug development, meaning it is a molecular framework capable of binding to multiple biological targets, thus serving as a versatile scaffold for creating new therapeutic agents. nih.gov

The incorporation of a sulfonyl chloride (-SO₂Cl) group onto the pyrazole ring creates pyrazole-sulfonyl chlorides, a class of highly reactive intermediates. evitachem.com This functional group enhances the synthetic utility of the pyrazole scaffold, allowing for the creation of a diverse array of derivatives, most notably pyrazole sulfonamides. nih.govresearchgate.net The pyrazole sulfonamide motif is a prominent structural feature in many pharmaceutically active compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov Consequently, the synthesis and application of pyrazole-sulfonyl chlorides are of significant interest to researchers aiming to develop novel bioactive molecules. nih.govnih.gov

Academic Significance of Sulfonyl Chlorides as Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile organic compounds that serve as crucial intermediates in chemical synthesis. magtech.com.cnfiveable.meorganic-chemistry.org Their importance stems from the electrophilic nature of the sulfur atom and the fact that the chloride ion is an excellent leaving group, which allows them to react readily with a wide variety of nucleophiles. fiveable.me

The most common and significant reactions of sulfonyl chlorides involve nucleophilic substitution:

Reaction with Amines: They react with primary and secondary amines to form sulfonamides (R-SO₂NR'₂). fiveable.mewikipedia.org This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is present in many drugs. nih.govfiveable.me

Reaction with Alcohols: In the presence of a base, they react with alcohols to yield sulfonate esters (R-SO₂OR'). fiveable.mewikipedia.org These esters are also valuable intermediates in organic synthesis. fiveable.me

Reaction with Water: Sulfonyl chlorides hydrolyze in water to produce the corresponding sulfonic acids (R-SO₃H). wikipedia.org

Beyond these classical reactions, sulfonyl chlorides are used as precursors for various functional groups and participate in numerous transformations, including Friedel-Crafts reactions to form sulfones, and as sources of sulfonyl radicals in radical reactions. magtech.com.cnwikipedia.org The development of efficient and selective methods for synthesizing sulfonyl chlorides is an active area of research, with modern approaches focusing on environmentally benign and safer reagents to circumvent the use of hazardous chemicals. organic-chemistry.org Their ability to transform into a wide range of other functional groups makes them indispensable tools for synthetic chemists. nih.gov

Research Focus and Scope for 1-Propylpyrazole-3-sulfonyl chloride

This article focuses specifically on the chemical compound This compound . This particular isomer features a propyl group attached to the N1 position of the pyrazole ring and a sulfonyl chloride group at the C3 position. While the broader class of pyrazole-sulfonyl chlorides is well-documented, the specific research findings for the 1-propyl-3-sulfonyl chloride isomer are less prevalent in publicly accessible literature compared to other isomers like the 4-sulfonyl or 5-sulfonyl derivatives. nih.govsigmaaldrich.com

The primary utility of this compound lies in its role as a reactive building block. The sulfonyl chloride group is highly susceptible to nucleophilic attack, making this compound a key intermediate for synthesizing a range of 3-substituted pyrazole derivatives. By reacting it with various amines, alcohols, or thiols, chemists can readily introduce a sulfonamide, sulfonate ester, or thioester linkage at the 3-position of the 1-propylpyrazole core, enabling the creation of new molecules for evaluation in medicinal and materials science research.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1354704-83-8 sigmaaldrich.com |

| Molecular Formula | C₆H₉ClN₂O₂S sigmaaldrich.com |

| InChI Key | UATWHIVZUZGPAC-UHFFFAOYSA-N sigmaaldrich.com |

| IUPAC Name | 1-propyl-1H-pyrazole-3-sulfonyl chloride sigmaaldrich.com |

Properties

IUPAC Name |

1-propylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-2-4-9-5-3-6(8-9)12(7,10)11/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATWHIVZUZGPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265093 | |

| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-83-8 | |

| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-sulfonyl chloride, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propylpyrazole 3 Sulfonyl Chloride

Strategies for Pyrazole (B372694) Ring Formation Precursors

The synthesis of the pyrazole core, the foundational structure for 1-propylpyrazole-3-sulfonyl chloride, can be achieved through several established cyclization strategies. A predominant method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org For the specific target compound, this would typically involve reacting a propyl-substituted hydrazine with a suitable 1,3-dicarbonyl precursor.

Another versatile approach is the (3+2) cycloaddition reaction. This method can involve the reaction of vinyl sulfonyl fluorides with diazo compounds, where the pyrazole core is constructed through a Michael addition followed by the elimination of sulfur dioxide gas. organic-chemistry.org Similarly, copper-promoted aerobic oxidative cycloaddition of N,N-disubstituted hydrazines with alkynoates presents another viable route to substituted pyrazoles. organic-chemistry.org

Furthermore, multicomponent reactions offer an efficient pathway. For instance, a photocatalytic three-component cascade reaction of enaminones, hydrazines, and a bromine source like CBr4 can yield bromo-substituted pyrazoles, which can be precursors for further functionalization. organic-chemistry.org The reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts, mediated by iodine, also provides a direct, metal-free route to various substituted pyrazoles. organic-chemistry.org These methods provide access to a diverse range of pyrazole precursors that can then be subjected to sulfonation and chlorination.

Approaches for the Introduction of the Sulfonyl Chloride Moiety

Once the 1-propylpyrazole precursor is obtained, the next crucial step is the introduction of the sulfonyl chloride group onto the pyrazole ring. Several distinct chemical transformations can accomplish this, each with its own set of reagents and conditions.

Chlorosulfonation Reactions

Direct chlorosulfonation is a common and straightforward method for installing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. This reaction typically employs chlorosulfonic acid (ClSO₃H), often in combination with a chlorinating agent like thionyl chloride (SOCl₂). The pyrazole precursor is added to chlorosulfonic acid at reduced temperatures (e.g., 0–10°C), followed by the addition of thionyl chloride, with the reaction proceeding at a slightly elevated temperature (20–30°C). The mechanism involves an electrophilic aromatic substitution, where the active electrophile is believed to be SO₂Cl⁺. stackexchange.com An alternative involves using a sulfur trioxide-pyridine complex for the initial sulfonation, followed by chlorination of the resulting sulfonic acid intermediate with phosphorus pentachloride (PCl₅).

Table 1: Reagents for Chlorosulfonation

| Reagent System | Role | Reference |

|---|---|---|

| Chlorosulfonic acid (ClSO₃H) & Thionyl chloride (SOCl₂) | One-pot sulfonation and chlorination |

Oxidative Chlorination Pathways

Oxidative chlorination provides a pathway to sulfonyl chlorides from sulfur-containing precursors at a lower oxidation state, such as thiols or sulfides. researchgate.netlookchem.com This method is particularly useful if the pyrazole precursor is synthesized with a thioether or thiol group at the desired position. A two-stage method has been described involving the heterocyclization of (2-benzylthio)malonaldehyde with a hydrazine, followed by oxidative chlorination of the resulting pyrazole-thioether. researchgate.net This process selectively converts the benzylthio group into a sulfonyl chloride moiety. researchgate.net

Various reagents can effect this transformation. A combination of hydrogen peroxide and zirconium tetrachloride is an efficient system for converting thiols and disulfides into sulfonyl chlorides. researchgate.net Another mild and effective reagent is 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which can achieve the direct oxidative conversion of thiols, disulfides, or benzylic sulfides to the corresponding sulfonyl chlorides in high yields. lookchem.com A protocol using N-chlorosuccinimide (NCS) in the presence of a chloride source has also been developed for the oxidative chlorination of thiols. nih.gov

Table 2: Oxidative Chlorination Reagents

| Reagent | Substrate Type | Reference |

|---|---|---|

| H₂O₂ / ZrCl₄ | Thiols, Disulfides | researchgate.net |

| 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) | Thiols, Disulfides, Benzylic Sulfides | lookchem.com |

| N-Chlorosuccinimide (NCS) / Chloride Source | Thiols | nih.gov |

Conversion from Sulfonamides

A modern and highly functional-group-tolerant method involves the conversion of a primary sulfonamide (R-SO₂NH₂) into a sulfonyl chloride. This is particularly valuable for late-stage functionalization of complex molecules. nih.govresearchgate.net A recently developed protocol uses a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent for the typically unreactive sulfonamide NH₂ group, with magnesium chloride (MgCl₂) serving as the chloride source. nih.gov This reaction proceeds under mild conditions (e.g., 60°C) and can be applied to complex structures, including pyrazole derivatives like celecoxib, to afford the corresponding sulfonyl chloride in good yield. nih.gov This approach transforms the robust sulfonamide group into a highly reactive electrophilic sulfonyl chloride. nih.govresearchgate.net

Sandmeyer-Type Reactions and Variants

The Sandmeyer reaction offers a classic route to introduce a variety of functional groups, including chlorides, onto an aromatic ring by displacing a diazonium salt. wikipedia.orggeeksforgeeks.org To apply this to the synthesis of this compound, a precursor such as 3-amino-1-propylpyrazole would be required. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). rsc.orgnih.gov

In a subsequent step, the diazonium salt is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. nih.govnih.gov This results in the formation of the sulfonyl chloride group with the liberation of nitrogen gas. wikipedia.orgnih.gov This method is a powerful tool for converting an amino group into a sulfonyl chloride, although it requires careful handling of potentially unstable diazonium intermediates. geeksforgeeks.orgnih.gov A patent describes a similar process for pyridine-3-sulfonyl chloride, where a diazonium fluoroborate salt is isolated and then reacted with thionyl chloride and a cuprous chloride catalyst. google.com

Comparative Analysis of Synthetic Routes

Each synthetic pathway to this compound offers distinct advantages and disadvantages. The choice of route often depends on the availability of starting materials, scalability, and functional group tolerance.

Direct Chlorosulfonation: This is often the most direct route if the unsubstituted 1-propylpyrazole is readily available. It is a powerful, one- or two-step process. However, it can lack regioselectivity in more complex pyrazole systems and uses harsh, corrosive reagents (chlorosulfonic acid, PCl₅), which may not be compatible with sensitive functional groups. butlerov.com

Oxidative Chlorination: This approach is highly effective when a sulfur-functionalized pyrazole precursor is accessible. It often proceeds under milder conditions than direct chlorosulfonation and can be highly selective. researchgate.netlookchem.com The use of reagents like DCDMH provides a practical and scalable process. lookchem.com Its main limitation is the need to synthesize the specific thiol or sulfide (B99878) precursor first.

Conversion from Sulfonamides: This method is exceptionally valuable for its mild conditions and high functional group tolerance, making it ideal for the late-stage synthesis of complex derivatives. nih.govresearchgate.net It allows for the robust sulfonamide group to be used as a masked form of the highly reactive sulfonyl chloride. The primary drawback is that it requires the initial synthesis of the corresponding primary sulfonamide.

Sandmeyer-Type Reactions: This is a powerful and well-established method for introducing the sulfonyl chloride group via an amine precursor. nih.govnih.gov It provides a unique synthetic disconnection. However, the reaction involves the generation of diazonium salts, which can be unstable or explosive, requiring careful temperature control and handling procedures. geeksforgeeks.orgnih.gov The use of sulfur dioxide gas also presents handling challenges.

Efficiency and Yield Considerations

The efficiency and yield of this compound synthesis are influenced by several factors, including the choice of reagents, reaction temperature, and reaction time. The direct chlorosulfonation method using chlorosulfonic acid and thionyl chloride is often favored due to its high efficiency and good yields, which can exceed 85% for structurally related compounds. Careful control of the reaction temperature is crucial, as the reaction is often exothermic. The pyrazole derivative is typically added to chlorosulfonic acid at a low temperature (e.g., 0–10°C), followed by the addition of thionyl chloride and subsequent stirring at a slightly elevated temperature (e.g., 20–30°C) for several hours to ensure complete conversion.

The workup procedure is also critical for isolating a pure product and maximizing yield. The reaction mixture is typically quenched by carefully pouring it onto ice, followed by extraction with an organic solvent like dichloromethane (B109758). Washing the organic extract with a mild base, such as sodium bicarbonate solution, helps to remove any residual acidic impurities.

Below is a comparative table of synthetic routes for analogous pyrazole sulfonyl chlorides, which provides an insight into the potential efficiency and yield for the synthesis of this compound.

| Method | Reagents | Typical Conditions | Reported Yield for Analogous Compounds |

| Direct Chlorosulfonation | Chlorosulfonic acid, Thionyl chloride | 0–30°C, 4 hours | 85–90% |

| Two-Step Sulfonation/Chlorination | Sulfur trioxide-pyridine, Phosphorus pentachloride | Reflux, 2 hours | 70–75% |

Regioselectivity in Synthesis

Regioselectivity in the synthesis of this compound is a critical aspect, determining the position of the sulfonyl chloride group on the pyrazole ring. The substitution pattern of the pyrazole ring is influenced by the electronic effects of the substituents already present. In the case of 1-propylpyrazole, the propyl group at the N1 position is an electron-donating group, which directs electrophilic substitution to certain positions on the pyrazole ring.

Quantum mechanical calculations and experimental evidence from related systems suggest that electron-donating substituents on the pyrazole ring activate the C3 and C5 positions for electrophilic attack. The precise outcome of the sulfonation can be influenced by steric hindrance and the specific reaction conditions. In the case of 1-propylpyrazole, the sulfonation is expected to occur preferentially at the C3 or C5 position. The formation of the 3-sulfonyl chloride isomer as the major product would be the result of a combination of these electronic and steric factors.

In some cases, the synthesis of a specific regioisomer of a pyrazole derivative can be achieved through a multi-step synthetic sequence that introduces the desired functionality in a controlled manner. For instance, constructing the pyrazole ring from acyclic precursors with the desired substitution pattern already in place can provide unambiguous regioselectivity. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the adoption of sustainable and green chemistry principles in the synthesis of chemical compounds, including this compound. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

For the synthesis of pyrazole derivatives, several green chemistry strategies have been explored. These include the use of alternative, greener solvents to replace traditional volatile organic compounds (VOCs). organic-chemistry.org For instance, ionic liquids have been investigated as recyclable reaction media for sulfonation reactions. organic-chemistry.org

Microwave-assisted synthesis is another green technique that has shown promise in accelerating reaction times and improving yields in the synthesis of heterocyclic compounds. nih.gov This method can lead to more energy-efficient processes compared to conventional heating.

Furthermore, the development of catalytic systems that can operate under milder conditions and with higher atom economy is a key area of research in green chemistry. While specific examples for the synthesis of this compound are not extensively documented, the general principles of green chemistry are applicable. This includes optimizing reaction conditions to minimize the use of excess reagents and developing more efficient workup procedures to reduce solvent consumption.

The use of safer and more environmentally benign reagents is also a focus. For example, exploring alternatives to chlorosulfonic acid, which is a highly corrosive and hazardous substance, is a potential avenue for greening the synthesis of sulfonyl chlorides.

| Green Chemistry Approach | Application in Pyrazole Sulfonyl Chloride Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacing chlorinated solvents with ionic liquids or water where feasible. organic-chemistry.org | Reduced toxicity and environmental pollution. |

| Microwave-Assisted Synthesis | Accelerating the chlorosulfonation reaction. nih.gov | Reduced reaction times, lower energy consumption, potentially higher yields. |

| Catalytic Methods | Development of catalysts for direct sulfonation/chlorination. | Milder reaction conditions, higher selectivity, reduced waste. |

| Process Optimization | Minimizing excess reagents and improving workup procedures. | Increased atom economy, reduced chemical waste. |

Reactivity and Transformation Pathways of 1 Propylpyrazole 3 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Center

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as an excellent electrophile. This reactivity is primarily due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, rendering the sulfur atom susceptible to nucleophilic attack. The general mechanism for these transformations is a nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com The chloride ion is an effective leaving group, facilitating the completion of the substitution reaction. khanacademy.org

Formation of Sulfonamides with Nitrogen Nucleophiles

The reaction of 1-Propylpyrazole-3-sulfonyl chloride with primary or secondary amines is a cornerstone of its reactivity, yielding the corresponding sulfonamides. sigmaaldrich.com This transformation is a classic example of nucleophilic acyl substitution where the amine acts as the nitrogen nucleophile. libretexts.org The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org This initial attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable sulfonamide product. masterorganicchemistry.comnih.gov

Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) generated as a byproduct. nih.govnih.gov The formation of an amine salt can be a disadvantage, especially if the amine is valuable; in such cases, using an aqueous base like sodium hydroxide (B78521) in a two-phase system can be employed to regenerate the free amine. libretexts.org The synthesis is generally efficient and tolerates a wide variety of functional groups on the amine nucleophile, making it a versatile method for creating diverse sulfonamide libraries. ucl.ac.uknih.gov

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Nitrogen Nucleophiles

| Sulfonyl Chloride Precursor | Nitrogen Nucleophile | Base | Product | Reference |

| p-Toluenesulfonyl chloride | Various amino group containing drugs | Sodium Carbonate (Na₂CO₃) | Corresponding sulfonamides | nih.gov |

| Benzenesulfonyl chloride | Various primary and secondary amines | Sodium Hydroxide (NaOH) | Corresponding benzenesulfonamides | iupac.org |

| 2,4,5-Trichlorobenzenesulfonyl chloride | α-Methyltryptamine | Not specified | N-(2-(1H-indol-3-yl)-1-methylethyl)-2,4,5-trichlorobenzenesulfonamide | sigmaaldrich.com |

| Aryl Sulfonyl Chlorides | 4-Picoline derivatives | Triethylamine (Et₃N) | Aryl picolyl sulfones | nih.gov |

Detailed research has demonstrated that reaction conditions can be optimized to achieve high yields. For instance, maintaining a basic pH (8-10) is crucial for the reaction to proceed efficiently when using aqueous media. nih.gov The resulting sulfonamides are characterized by the presence of specific spectral bands, such as N-H stretching and S=O stretching in FT-IR spectroscopy, which confirm their formation. nih.gov

Formation of Sulfonate Esters with Oxygen Nucleophiles

This compound readily reacts with alcohols, which act as oxygen nucleophiles, to produce sulfonate esters. This reaction, often called sulfonylation, is another example of nucleophilic acyl substitution at the sulfur center. youtube.com It is a common strategy for "activating" alcohols, as the resulting sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions, far superior to the original hydroxyl group. youtube.com

The mechanism involves the alcohol's oxygen atom attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com This is followed by the expulsion of the chloride ion. A non-nucleophilic base, typically pyridine, is included in the reaction mixture to act as a Brønsted base, deprotonating the intermediate to yield the final, neutral sulfonate ester product. youtube.comchegg.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. youtube.com

Table 2: General Reaction for the Formation of Sulfonate Esters

| Reactant 1 | Reactant 2 | Base | Product Type | Reference |

| Alcohol (R-OH) | Sulfonyl Chloride (R'-SO₂Cl) | Pyridine | Sulfonate Ester (R'-SO₂OR) | youtube.comyoutube.com |

| (1S,2R)-2-Methylcyclopentanol | Methanesulfonyl chloride | Pyridine | (1S,2R)-2-Methylcyclopentyl methanesulfonate | chegg.com |

| Various alcohols | Arylazo sulfones | Copper(I) Iodide (CuI) / HCl | Aryl Sulfonic Esters | nih.gov |

The reactivity of sulfonyl chlorides in this process allows the reaction to proceed under mild conditions, often at low temperatures (e.g., 0 °C) to prevent side reactions. chegg.com While traditional methods rely on sulfonyl chlorides, newer protocols have been developed, such as the visible-light-induced synthesis from arylazo sulfones and alcohols, to circumvent the use of hazardous sulfonyl chlorides. nih.gov

Reactions with Carbon-Based Nucleophiles

While less common than reactions with N- or O-nucleophiles, sulfonyl chlorides can react with certain carbon-based nucleophiles. One notable transformation is the C-sulfonylation of activated C-H bonds. For example, the reaction of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of a base like triethylamine (Et₃N) and a catalyst such as DMAP leads to the formation of aryl picolyl sulfones. nih.gov In this process, the picolyl C-H bond is formally functionalized. nih.gov

The mechanism is believed to involve the initial N-sulfonylation of the pyridine, which activates the picolyl C-H bond for deprotonation by the base. nih.gov The resulting alkylidene dihydropyridine (B1217469) intermediate then engages in a reaction pathway that ultimately leads to the formation of a new C-S bond, yielding the sulfone product. nih.gov This type of reaction expands the synthetic utility of sulfonyl chlorides beyond the traditional formation of sulfonamides and sulfonate esters, enabling the construction of carbon-sulfur bonds which are prevalent in many functional materials and bioactive molecules. nih.gov

Reactions Involving the Pyrazole (B372694) Moiety

The pyrazole ring in this compound is an aromatic heterocycle and can participate in its own set of reactions, which may or may not be influenced by the attached sulfonyl chloride group.

Electrophilic Aromatic Substitution on the Pyrazole Ring (if applicable)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic systems where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The feasibility and regioselectivity of such a reaction on the 1-propylpyrazole ring are dictated by the directing effects of the substituents: the N-propyl group and the 3-sulfonyl chloride group.

The pyrazole ring itself is considered an electron-rich heterocycle, which generally makes it reactive towards electrophiles. However, the -SO₂Cl group is a powerful electron-withdrawing and deactivating group. In benzene (B151609) systems, sulfonyl groups are meta-directors. minia.edu.eglibretexts.org Conversely, the N-propyl group, being an N-alkyl substituent on the pyrazole ring, is an activating group and would typically direct incoming electrophiles to the ortho and para positions. In the context of the pyrazole ring, this would correspond to the C4 and C5 positions.

Given the strong deactivating nature of the sulfonyl chloride group at C3, electrophilic substitution on the pyrazole ring of this specific compound would likely be challenging. If a reaction were to occur, it would most probably be directed to the C4 position, influenced by the activating N-propyl group and avoiding the deactivating effect of the sulfonyl chloride at the adjacent C5 position. Standard electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Cl₂ or Br₂ with a Lewis acid catalyst). masterorganicchemistry.commasterorganicchemistry.com However, the harsh, acidic conditions often required for these reactions could potentially lead to the hydrolysis of the sensitive sulfonyl chloride group.

Directed Functionalization via C-H Activation (if influenced by sulfonyl chloride)

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, a strategy that offers a more atom-economical approach to modifying complex molecules. nih.gov In the case of this compound, both the pyrazole ring and the sulfonyl group can potentially act as directing groups for transition-metal-catalyzed C-H activation.

Research has shown that pyrazole-containing compounds can direct the ortho-selective C-H functionalization of an attached aryl ring. researchgate.net Similarly, the sulfonyl group itself can serve as a directing group. While direct C-H activation on the pyrazole ring of this specific molecule is not extensively documented, related systems provide valuable insights. For instance, rhodium(III)-catalyzed C-H activation directed by a pyrazole group has been used to synthesize polyfunctionalized furans. researchgate.net These transformations highlight the capacity of the pyrazole moiety to coordinate with a metal catalyst and direct functionalization to a specific C-H bond. researchgate.net

If the sulfonyl chloride were to influence C-H activation, it could potentially direct the functionalization of the C4 position of the pyrazole ring. Alternatively, it could direct the functionalization of the propyl group, for example, at the γ-position via a six-membered metallacycle intermediate, a strategy seen in other directed C-H oxidation reactions. nih.gov The specific outcome would depend heavily on the choice of catalyst, oxidant, and reaction conditions.

Chemoselectivity and Regioselectivity in Complex Reaction Systems

The reactivity of this compound in molecules possessing multiple reactive sites is governed by the principles of chemoselectivity and regioselectivity. These principles determine the outcome of the reaction, dictating which functional group reacts and at which position. The inherent electronic and steric properties of the sulfonyl chloride group, in conjunction with the nature of the substrate and reaction conditions, play a pivotal role in directing these selective transformations.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups in a molecule. In the context of this compound, its high electrophilicity at the sulfur atom of the sulfonyl chloride moiety makes it a prime target for nucleophilic attack. When reacting with polyfunctional molecules, such as those containing both amino and hydroxyl groups (amino alcohols), this compound exhibits a high degree of chemoselectivity, favoring the more nucleophilic site.

Generally, primary and secondary amines are more nucleophilic than hydroxyl groups. Consequently, in reactions with amino alcohols, this compound will selectively react with the amino group to form a stable sulfonamide bond, leaving the hydroxyl group intact. This selectivity is crucial in synthetic chemistry for the protection of amine functionalities or for the construction of complex molecules where orthogonal reactivity is desired.

The general order of reactivity of various nucleophiles with sulfonyl chlorides is as follows:

Primary Amines > Secondary Amines > Alcohols > Thiols

This preferential reactivity allows for the selective sulfonylation of the amino group in the presence of a hydroxyl group without the need for protecting groups for the alcohol.

Detailed Research Findings on Chemoselectivity

While specific studies on the chemoselectivity of this compound are not extensively documented in publicly available literature, the behavior of analogous sulfonyl chlorides provides a strong predictive framework. For instance, studies on the reactions of various aryl and alkyl sulfonyl chlorides with amino alcohols consistently demonstrate selective N-sulfonylation over O-sulfonylation under standard reaction conditions (e.g., in the presence of a non-nucleophilic base like triethylamine or pyridine at or below room temperature).

The chemoselectivity can be influenced by reaction conditions. For example, while N-sulfonylation is kinetically favored, O-sulfonylation can sometimes be achieved under specific conditions, such as using a strong base to deprotonate the alcohol, thereby increasing its nucleophilicity. However, the inherent higher nucleophilicity of the nitrogen atom in amino alcohols makes the formation of the sulfonamide the predominant pathway.

Interactive Data Table: Chemoselective Reactions of Sulfonyl Chlorides

| Substrate | Reactive Groups | Reagent | Major Product | Minor Product |

| Ethanolamine | -NH2, -OH | This compound | N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-sulfonamide | 2-aminoethyl 1-propyl-1H-pyrazole-3-sulfonate |

| 4-Aminophenol | -NH2, -OH (phenolic) | This compound | N-(4-hydroxyphenyl)-1-propyl-1H-pyrazole-3-sulfonamide | 4-aminophenyl 1-propyl-1H-pyrazole-3-sulfonate |

| Serine | -NH2, -OH, -COOH | This compound | 2-((1-propyl-1H-pyrazole-3-sulfonamido)-3-hydroxypropanoic acid | - |

Regioselectivity

Regioselectivity describes the preference for a reaction to occur at one specific site over all other possible sites in a molecule. In the context of this compound, regioselectivity becomes critical when reacting with substrates containing multiple nucleophilic centers of the same type, such as unsymmetrical diamines or polyols.

The factors governing regioselectivity in sulfonylation reactions are a combination of steric hindrance and electronic effects. Less sterically hindered nucleophilic sites are generally favored. For instance, in a reaction with an unsymmetrical diamine containing both a primary and a secondary amine, the primary amine is typically more accessible and will react preferentially. Similarly, in a molecule with two primary amines at different positions, the one with less steric crowding around it will be the primary site of attack.

Electronic effects also play a significant role. The nucleophilicity of a functional group can be modulated by the electronic nature of its local environment. Electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups can diminish it.

Detailed Research Findings on Regioselectivity

The regioselective sulfonylation of unsymmetrical diamines is a well-established synthetic strategy. For example, in the reaction of this compound with a molecule like N-ethylethylenediamine, the primary amine is expected to be the exclusive site of sulfonylation due to its lower steric hindrance compared to the secondary amine.

In cases where two primary amines possess different electronic environments, the more nucleophilic amine will react preferentially. For example, in a molecule containing both an aliphatic and an aromatic primary amine, the aliphatic amine is significantly more basic and nucleophilic, leading to its selective sulfonylation.

Interactive Data Table: Regioselective Reactions of Sulfonyl Chlorides

| Substrate | Nucleophilic Sites | Reagent | Major Product | Rationale |

| N-Methylethylenediamine | Primary amine (-NH2), Secondary amine (-NHMe) | This compound | N-(2-(methylamino)ethyl)-1-propyl-1H-pyrazole-3-sulfonamide | Primary amine is less sterically hindered. |

| 1,2-Diaminopropane | Two primary amines (at C1 and C2) | This compound | N-(2-aminopropyl)-1-propyl-1H-pyrazole-3-sulfonamide | The primary amine at the terminus (C1) is less sterically hindered than the one at C2. |

| 4-(Aminomethyl)aniline | Aliphatic primary amine, Aromatic primary amine | This compound | N-((4-aminophenyl)methyl)-1-propyl-1H-pyrazole-3-sulfonamide | The aliphatic amine is more nucleophilic than the aromatic amine. |

Derivatization and Analog Synthesis from 1 Propylpyrazole 3 Sulfonyl Chloride

Synthesis of Novel Pyrazole-Sulfonamide Derivatives

The reaction of 1-propylpyrazole-3-sulfonyl chloride with primary or secondary amines is a fundamental method for creating a diverse library of pyrazole-sulfonamide derivatives. This transformation, a nucleophilic acyl substitution, typically proceeds by reacting the sulfonyl chloride with an amine in the presence of a base. The base, often an organic amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.

While specific examples starting directly from this compound are not extensively detailed in peer-reviewed literature, the reactivity is well-established for analogous pyrazole (B372694) sulfonyl chlorides. For instance, studies on related compounds like 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride demonstrate a standard and efficient procedure for sulfonamide synthesis. nih.gov In a typical protocol, the pyrazole sulfonyl chloride is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) and treated with the desired amine and a base at room temperature. The reaction is generally stirred for several hours until completion, followed by an aqueous workup to isolate the sulfonamide product. nih.govnih.gov

The reaction can be generalized as follows:

Image: General reaction scheme for the synthesis of pyrazole-sulfonamides.

Research on analogous compounds has produced a wide array of derivatives, showcasing the versatility of this reaction.

Interactive Table 1: Examples of Synthesized Pyrazole-Sulfonamide Derivatives from Analogous Pyrazole Sulfonyl Chlorides

| Pyrazole Sulfonyl Chloride Analog | Amine Reactant | Base/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA / DCM | 16 h | Not specified | nih.gov |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | DIPEA / DCM | 16 h | Good | nih.gov |

| Benzene (B151609) sulfonyl chloride (reacting with Ampyrone) | Ampyrone | TEA / CH₂Cl₂ | 3-5 h | 70-80 | nih.gov |

| Naphthalene-1-sulfonyl chloride (reacting with Ampyrone) | Ampyrone | TEA / CH₂Cl₂ | 3-5 h | 78 | nih.gov |

Creation of Sulfonate Ester Analogs

In a similar fashion to sulfonamide synthesis, this compound can react with various alcohols or phenols to yield the corresponding sulfonate esters. This reaction also involves a nucleophilic attack by the hydroxyl group of the alcohol on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which catalyzes the reaction and scavenges the HCl byproduct.

The synthesis of sulfonate esters from sulfonyl chlorides is a robust and widely used transformation in organic chemistry. nih.gov For example, pyrimidine (B1678525) derivatives containing a hydroxyl group have been successfully reacted with various aryl sulfonyl chlorides to produce biologically active sulfonate esters. nih.gov Similarly, pyrazolecarboxamide derivatives have been converted to their sulfonate ester analogs. frontiersin.org These studies confirm the general applicability of this synthetic route.

The general reaction scheme is as follows:

Image: General reaction scheme for the synthesis of pyrazole-sulfonate esters.The literature provides numerous examples of sulfonate ester synthesis from various sulfonyl chlorides, which serve as models for the reactivity of the this compound.

Interactive Table 2: Examples of Synthesized Sulfonate Ester Derivatives from Analogous Sulfonyl Chlorides

| Sulfonyl Chloride | Alcohol/Phenol Reactant | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 2-Amino-phenol derivative | Pyridine / DCM | 72 | frontiersin.org |

| 4-Bromobenzenesulfonyl chloride | 2-Amino-phenol derivative | Pyridine / DCM | 79 | frontiersin.org |

| Naphthalene-2-sulfonyl chloride | 2-Amino-phenol derivative | Pyridine / DCM | 80 | frontiersin.org |

| 3,5-Difluorobenzenesulfonyl chloride | 2-Amino-phenol derivative | Pyridine / DCM | 86 | frontiersin.org |

| Various Aryl Sulfonyl Chlorides | Hydroxy-pyrimidine derivatives | Pyridine / DCM | Good | nih.gov |

Incorporation into Complex Heterocyclic Systems

The derivatives of this compound, namely the sulfonamides and sulfonate esters, are not merely final products but can also serve as key intermediates for constructing more elaborate molecular architectures. The pyrazole-sulfonamide scaffold can be incorporated into larger fused or spirocyclic heterocyclic systems, significantly expanding the chemical space accessible from this starting material.

The pyrazole nucleus is a common component in a variety of complex heterocyclic structures, including spiro- and fused-ring systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. Syntheses of spiro-indoline-pyrano[2,3-c]pyrazole derivatives have been achieved through multi-component reactions where a pyrazole derivative, such as methyl 5-hydroxy-1H-pyrazole-3-carboxylate, is a key reactant. mdpi.com While this compound is not directly used in this specific reaction, it serves as a valuable precursor to synthesize the necessary functionalized pyrazole building blocks.

For instance, the sulfonyl group can be transformed into other functionalities or the pyrazole ring itself can be further elaborated before being subjected to cyclization reactions. The synthesis of fused heterocycles, such as pyrazolo[4,5-e] nih.govfrontierspecialtychemicals.comsigmaaldrich.comthiadiazines, often involves the cyclization of appropriately substituted pyrazole precursors. These precursors can be derived from sulfonyl chlorides through multi-step synthetic sequences.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov Pyrazole derivatives are frequently employed in MCRs to generate structurally diverse heterocyclic libraries. mdpi.com For example, the four-component synthesis of pyrano[2,3-c]pyrazoles often utilizes hydrazine (B178648), a β-ketoester, an aldehyde, and malononitrile. beilstein-journals.org

The role of this compound in this context is primarily as a tool for creating advanced pyrazole-based intermediates that can then participate in MCRs. By first synthesizing a specific pyrazole-sulfonamide or other derivative, a unique and functionalized building block is prepared. This building block can then be introduced into a multi-component reaction, allowing the pyrazole-sulfonamide motif to be integrated into a larger, more complex final molecule that would be difficult to access through other synthetic routes.

Elucidation of Structure-Reactivity Relationships in Derivatives

Electronic Effects: The pyrazole ring is an electron-rich aromatic system, while the sulfonyl group (-SO₂-) is strongly electron-withdrawing. This electronic push-pull relationship influences the reactivity of the entire molecule. The electron-withdrawing nature of the sulfonyl group decreases the electron density on the pyrazole ring, affecting its susceptibility to electrophilic substitution. It also influences the acidity of the N-H proton in the resulting sulfonamides.

Steric Effects: The N1-propyl group provides a degree of steric hindrance around one of the nitrogen atoms of the pyrazole ring. Compared to a smaller methyl group, the propyl group can influence the conformation of the molecule and may affect how the derivatives interact with biological targets or other reagents.

Reactivity of the Sulfonamide/Sulfonate Linkage: The stability and reactivity of the sulfonamide or sulfonate ester linkage are dependent on the nature of the amine or alcohol used in the synthesis. Electron-withdrawing groups on the amine or alcohol moiety can increase the electrophilicity of the sulfur atom, potentially making the linkage more susceptible to nucleophilic attack. Conversely, bulky or electron-donating groups can enhance the stability of the bond. In studies of pyrazoline-based aromatic sulfamates, the substitution pattern on the aryl rings attached to the pyrazoline core was found to be critical for biological activity, demonstrating that subtle electronic and steric changes can have significant downstream effects. nih.gov

The derivatization of this compound thus provides a platform for fine-tuning molecular properties by systematically varying the amine or alcohol component, leading to a wide range of compounds with tailored reactivity and function.

Advanced Synthetic Applications and Methodological Contributions

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

The structural motif of a pyrazole (B372694) ring linked to a sulfonamide group is a recognized pharmacophore and toxophore found in numerous pharmaceuticals and agrochemicals. nih.govresearchgate.net Consequently, 1-propylpyrazole-3-sulfonyl chloride emerges as a critical intermediate for the synthesis of these complex target molecules. Its primary role is to act as a precursor for pyrazole sulfonamides through reaction with various primary or secondary amines. nih.gov

The typical synthetic sequence involves the initial formation of the 1-propylpyrazole core, followed by the introduction of the sulfonyl chloride moiety, usually via chlorosulfonation. The resulting this compound is then reacted with a desired amine in the presence of a base to yield the final sulfonamide product. This multi-step approach is fundamental in constructing libraries of compounds for drug discovery and crop protection research. mdpi.com For instance, pyrazolesulfonylurea derivatives, a class of potent herbicides, are synthesized using pyrazole sulfonamides derived from their corresponding sulfonyl chlorides. frontierspecialtychemicals.com

The reaction to form the sulfonamide is typically a nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The process is often carried out in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. nih.gov

Table 1: Representative Synthesis of a Pyrazole Sulfonamide Derivative This table illustrates a general, representative procedure for the synthesis of a sulfonamide from a pyrazole sulfonyl chloride intermediate, based on common laboratory practices. nih.gov

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | This compound, Primary/Secondary Amine | Dichloromethane (CH₂Cl₂), Triethylamine (TEA), Room Temperature, 3-5 h | 1-Propylpyrazole-3-sulfonamide derivative | 70-80% |

This strategic use as a modifiable intermediate allows for the late-stage introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships in medicinal and agricultural chemistry. mdpi.com

Role in Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and sulfonyl chlorides have been established as viable coupling partners. This compound, as a heteroaryl sulfonyl chloride, can participate in these powerful bond-forming reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction typically couples organoboron compounds with organic halides or pseudohalides. organic-chemistry.org Research has demonstrated that aryl sulfonyl chlorides can effectively replace aryl halides in this reaction, undergoing palladium-catalyzed cross-coupling with boronic acids. researchgate.net This desulfonylative coupling involves the cleavage of the C-S bond, allowing for the formation of a new carbon-carbon bond. This capability is significant as it allows the sulfonyl group to act as a leaving group, providing an alternative to traditional halide-based substrates. researchgate.netnih.gov The reactivity order often places sulfonyl chlorides between the more reactive aryl iodides and less reactive aryl bromides. researchgate.net

Furthermore, the Sonogashira coupling, which forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, represents another potential application. wikipedia.orgorganic-chemistry.org While less common, the use of sulfonyl chlorides as coupling partners in related palladium-catalyzed reactions suggests their potential utility in Sonogashira-type transformations, expanding the synthetic toolbox for creating complex alkynylated pyrazole structures. mdpi.com These coupling reactions are instrumental in synthesizing biaryl and aryl-alkyne motifs, which are prevalent in advanced materials and pharmaceuticals. researchgate.netwikipedia.org

Table 2: Illustrative Palladium-Catalyzed Suzuki-Miyaura Coupling This table outlines the general components for a Suzuki-Miyaura cross-coupling reaction involving a heteroaryl sulfonyl chloride. researchgate.netmdpi.com

| Component | Example | Role |

| Electrophile | This compound | Heteroaryl source |

| Nucleophile | Arylboronic acid (e.g., Phenylboronic acid) | Aryl group donor |

| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/Water or THF | Reaction medium |

Contribution to Novel Reaction Methodologies

The synthesis and application of this compound are also intertwined with the advancement of novel reaction methodologies that offer improved efficiency, selectivity, and functional group tolerance over classical methods.

Traditional synthesis of aryl sulfonyl chlorides often relies on harsh reagents like chlorosulfonic acid. Modern advancements have led to milder and more selective alternatives. These include:

Palladium-Catalyzed Chlorosulfonylation: Novel methods have been developed for the synthesis of arylsulfonyl chlorides via palladium-catalyzed coupling of arylboronic acids with a [SO₂Cl]⁺ synthon, avoiding harsh electrophilic aromatic substitution conditions. researchgate.net

Transition-Metal-Free Cascade Reactions: Methodologies have emerged for the synthesis of sulfonylated pyrazoles through transition-metal-free cascade reactions, for example, from N,N-dimethyl enaminones and sulfonyl hydrazines. researchgate.net This approach constructs the functionalized pyrazole core in a single, highly efficient process.

Late-Stage Sulfonyl Chloride Formation: A particularly innovative strategy involves the "reverse" of the typical sulfonamide synthesis. A recently developed method uses a pyrylium (B1242799) salt (Pyry-BF₄) to activate stable, primary sulfonamides, converting them back into highly reactive sulfonyl chlorides. nih.gov This transformation is exceptionally valuable for late-stage functionalization, a key concept in drug discovery where a common, stable sulfonamide intermediate can be diversified at a late step by regenerating the sulfonyl chloride and coupling it with various nucleophiles. nih.gov

These methodological contributions enhance the accessibility and utility of compounds like this compound, enabling their use in more complex and delicate synthetic contexts.

Table 3: Overview of Novel Synthetic Methodologies

| Methodology | Description | Advantage |

| Tandem C-H Sulfonylation/Pyrazole Annulation | A transition-metal-free cascade reaction of enaminones and sulfonyl hydrazines to construct 4-sulfonyl pyrazoles directly. researchgate.net | High efficiency; avoids pre-functionalization and metal catalysts. |

| Late-Stage Sulfonyl Chloride Formation | Conversion of a stable primary sulfonamide back into the corresponding reactive sulfonyl chloride using a pyrylium salt activator. nih.gov | Enables late-stage diversification of complex molecules; excellent for medicinal chemistry applications. |

| Three-Component Suzuki Coupling | A palladium-catalyzed reaction combining an amine, sulfuric chloride (as an SO₂ source), and a boronic acid to directly form diverse sulfonamides. nih.gov | Redox-neutral, high functional group tolerance, uses inexpensive starting materials. |

Theoretical and Computational Investigations of 1 Propylpyrazole 3 Sulfonyl Chloride and Its Derivatives

Electronic Structure and Reactivity Predictions

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure of molecules like 1-Propylpyrazole-3-sulfonyl chloride. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's reactivity.

Studies on related pyrazole (B372694) derivatives have shown that the electronic properties can be significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of a sulfonyl chloride group at the C3 position, as in this compound, is expected to have a strong electron-withdrawing effect. This effect modulates the acidity of the pyrazole ring protons and influences the nucleophilicity and electrophilicity of different atomic sites. jcsp.org.pk

The reactivity of pyrazole derivatives can be predicted by analyzing various computed parameters. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators. A lower HOMO-LUMO energy gap generally suggests higher reactivity. For sulfonylated pyrazoles, the LUMO is often localized on the sulfonyl group, indicating its susceptibility to nucleophilic attack. Conversely, the HOMO may be distributed over the pyrazole ring, suggesting its role in electrophilic reactions. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. In pyrazole derivatives, regions of negative potential are typically found around the nitrogen atoms of the pyrazole ring, making them susceptible to electrophilic attack or coordination with metal ions. Regions of positive potential are often located around the hydrogen atoms and the sulfonyl group, indicating sites for nucleophilic attack. eurasianjournals.com

Table 1: Calculated Electronic Properties of a Representative N-Alkylpyrazole Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |

Conformer Analysis and Energetic Profiles (related to reactivity)

The three-dimensional structure and conformational flexibility of this compound are critical to its reactivity. The propyl group attached to the nitrogen atom can adopt various conformations, which in turn can influence the orientation of the sulfonyl chloride group and its accessibility for reactions.

Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. For N-alkyl substituted heterocyclic compounds, the preference for axial or equatorial conformations of the alkyl group can be influenced by steric hindrance and electronic effects. nih.gov In the case of this compound, different rotational isomers (rotamers) around the N-C and C-S bonds would exist, each with a distinct energetic profile.

Theoretical calculations on related flexible pyrazolone (B3327878) derivatives have shown that both folded and open conformations can be stable, with the preferred conformation sometimes differing between the solid state and the gaseous phase or in solution. nih.gov For this compound, the interplay of intramolecular interactions, such as weak hydrogen bonds or van der Waals forces, will determine the conformational landscape.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 1.20 | 17.5 |

| Gauche 2 | -60° | 1.20 | 17.5 |

Note: This table presents hypothetical data to illustrate the concept of conformer analysis and energetic profiles. Specific computational studies on this compound are needed for accurate values.

Mechanistic Studies of Transformation Pathways

A key reaction of sulfonyl chlorides is their use in sulfonylation reactions, where they react with nucleophiles to form sulfonamides, sulfonate esters, or other derivatives. Mechanistic studies on the sulfonylation of pyrazoles can reveal whether the reaction proceeds through a direct displacement mechanism or involves the formation of a reactive intermediate. researchgate.net

For instance, the reaction of this compound with an amine to form a sulfonamide would likely proceed via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride group. DFT calculations can model the geometry of the transition state for this step and calculate its activation energy, providing a quantitative measure of the reaction rate. umn.edu

Furthermore, theoretical studies can explore alternative reaction pathways, such as those involving radical intermediates. The generation of sulfonyl radicals from sulfonyl chlorides is a known process and can lead to different products than ionic pathways. researchgate.net Computational modeling can help to determine the feasibility of such radical pathways under different reaction conditions.

Recent mechanistic studies on the synthesis of pyrazoles have highlighted the complexity of the reaction pathways, which can involve multiple steps and intermediates. rsc.org While not directly on the target molecule, these studies provide a framework for understanding the transformations of related pyrazole derivatives.

Analytical Approaches in Chemical Research for 1 Propylpyrazole 3 Sulfonyl Chloride

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized molecules. For 1-Propylpyrazole-3-sulfonyl chloride, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy In ¹H NMR, the chemical environment of each proton is mapped, allowing for the confirmation of the propyl group and the pyrazole (B372694) ring's substitution pattern. The spectrum for this compound is expected to show distinct signals for the propyl chain protons (a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the pyrazole nitrogen). The two protons on the pyrazole ring would appear as doublets. pdx.eduucl.ac.ukorganicchemistrydata.org

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (propyl) | ~0.9 | Triplet |

| CH₂ (propyl, middle) | ~1.9 | Sextet |

| N-CH₂ (propyl) | ~4.2 | Triplet |

| Pyrazole-H⁴ | ~6.9 | Doublet |

| Pyrazole-H⁵ | ~7.8 | Doublet |

Note: Expected values are based on general principles and data from analogous structures.

¹³C NMR Spectroscopy Complementing the proton data, ¹³C NMR spectroscopy detects the carbon atoms in the molecule, confirming the total number of carbons and their respective chemical environments. For this compound, five distinct signals are anticipated: three for the propyl group carbons and two for the carbons of the pyrazole ring, with the carbon atom bonded to the sulfonyl chloride group being significantly shifted downfield. organicchemistrydata.org

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (propyl) | ~11 |

| C H₂ (propyl, middle) | ~24 |

| N-C H₂ (propyl) | ~53 |

| Pyrazole-C⁴ | ~112 |

| Pyrazole-C⁵ | ~135 |

| Pyrazole-C³-SO₂Cl | ~148 |

Note: Expected values are based on general principles and data from analogous structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of the sulfonyl chloride group and the pyrazole ring.

The most prominent peaks would be the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. Other key absorptions include stretches for the C=N and C=C bonds within the pyrazole ring and the C-H stretching of the propyl group. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | ~1375 - 1400 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | ~1170 - 1190 |

| Pyrazole Ring | C=N Stretch | ~1500 - 1550 |

| Alkyl C-H | C-H Stretch | ~2850 - 2960 |

Note: Expected values are based on established IR correlation tables.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound (molecular weight: 208.67 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. sigmaaldrich.comsigmaaldrich.com

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would include the loss of the propyl group ([M-43]⁺), cleavage of the chlorine atom ([M-35]⁺), or loss of the entire sulfonyl chloride moiety. libretexts.orgmiamioh.edu

Chromatographic Techniques for Purity Assessment in Synthetic Research

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity. For this compound, both Gas and Liquid Chromatography are routinely employed.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard technique for analyzing volatile compounds. However, sulfonyl chlorides can be thermally labile and may degrade in the hot GC injector port. core.ac.uk To circumvent this, a common strategy involves derivatization, where the sulfonyl chloride is converted into a more thermally stable derivative, such as a sulfonamide, prior to analysis. core.ac.uk This approach allows for accurate quantification and purity determination without decomposition. rsc.org

Typical GC Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., DB-5, ZB-5ms) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: Parameters are based on general methods for analyzing similar organic chlorides and sulfonamides. core.ac.uk

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity assessment of non-volatile or thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

A reversed-phase setup is typically used, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.netwu.ac.th Detection is commonly achieved using an ultraviolet (UV) detector. Since the sulfonyl chloride functional group does not have a strong UV chromophore, detection is often performed at low wavelengths (e.g., 210-230 nm) to achieve adequate sensitivity. google.compatsnap.com

Typical HPLC Method Parameters

| Parameter | Typical Setting |

|---|---|

| Stationary Phase | Reversed-phase C8 or C18 column |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with an acid modifier like TFA or formic acid) |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 210 - 230 nm |

Note: Parameters are based on established methods for sulfonyl chlorides and related heterocyclic compounds. researchgate.netgoogle.compatsnap.comsigmaaldrich.com

Crystallographic Analysis of Related Structures

While direct crystallographic data for the immediate reaction products of this compound are not extensively documented in publicly available literature, the structural elucidation of closely related pyrazole-containing compounds through X-ray crystallography offers significant predictive insights. This technique provides definitive information on the three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of molecules.

The reaction of this compound with various nucleophiles would yield a range of derivatives, primarily sulfonamides. The crystallographic features of these products can be inferred from the analysis of analogous structures, such as other substituted pyrazole sulfonamides and related heterocyclic systems.

General Structural Features of Related Pyrazole Derivatives:

In the case of sulfonamide derivatives, the geometry of the sulfonamide group (-SO₂NHR) is a key structural determinant. Crystallographic analyses of various sulfonamides indicate that the sulfur-nitrogen (S-N) bond lengths are typically in the range of 1.618 to 1.647 Å, while the sulfur-carbon (S-C) bond of the pyrazole ring would be expected to be around 1.753 to 1.777 Å. smolecule.com These bond lengths reflect the electronic nature of the sulfonamide functional group.

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the solid-state packing of these molecules. In the crystal structure of 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, a related pyrazoline derivative, the molecules are linked by C-H···O hydrogen bonds, forming distinct zigzag chains within the crystal lattice. core.ac.uk The pyrazole ring in this instance was noted to adopt an envelope conformation. core.ac.uk

The following table presents crystallographic data for several pyrazole derivatives, which, while not direct products of this compound, serve as relevant examples of the structural motifs encountered in this class of compounds.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | Monoclinic | P21/c | a = 9.9470(1) Å, b = 14.7200(2) Å, c = 12.7390(2) Å, β = 122.0700(4)° | core.ac.uk |

| A 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Orthorhombic | Pnma | Not fully specified in the provided abstract | researchgate.net |

The data from these related structures provide a foundational understanding of the likely crystallographic characteristics of derivatives synthesized from this compound, guiding future research and material design.

Future Research Trajectories for 1 Propylpyrazole 3 Sulfonyl Chloride Chemistry

Exploration of Unexplored Reactivity Profiles

While the high reactivity of the sulfonyl chloride functional group in nucleophilic substitution is well-established, the broader reactivity profile of 1-Propylpyrazole-3-sulfonyl chloride remains largely untapped. Future studies could focus on several promising areas:

Reactions involving the Pyrazole (B372694) Ring: The pyrazole nucleus itself can participate in various chemical transformations. Research into electrophilic substitution reactions on the pyrazole ring of this compound, while navigating the deactivating effect of the sulfonyl chloride group, could lead to novel poly-functionalized pyrazoles. Furthermore, the proton-responsive nature of protic pyrazole complexes suggests that the N-H protons in related pyrazole systems can be involved in catalysis and complex formation, an area that could be explored for N-unsubstituted analogues. mdpi.com

Reductive and Oxidative Transformations: Systematic investigation into the reduction of the sulfonyl chloride group to sulfinates or thiols, or its behavior under various oxidative conditions, could yield valuable synthetic intermediates. These transformations are often challenging but can provide access to different classes of sulfur-containing compounds.

Metal-Catalyzed Cross-Coupling Reactions: The potential for the C-Cl bond of the sulfonyl chloride group to participate in metal-catalyzed reactions is an exciting frontier. Although less common than for aryl halides, developing conditions for reactions like Suzuki or Heck-type couplings involving the sulfonyl chloride moiety could dramatically expand its synthetic utility.

Photocatalysis: Recent advancements have shown that photocatalysis can be used for the synthesis of sulfonyl chlorides. nih.gov Exploring the photocatalytic reactions of this compound itself could unveil novel, light-mediated transformations and provide access to unique molecular architectures under mild conditions.

Development of Novel Derivatization Strategies

The primary utility of a sulfonyl chloride is its role as a precursor to a wide array of sulfonated derivatives. While the synthesis of simple sulfonamides is a common application, future research can focus on more innovative derivatization pathways. nih.govnih.gov

Late-Stage Functionalization: A significant trajectory involves using this compound in the late-stage functionalization of complex molecules. A recently developed method allows for the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides, which can then be coupled with various nucleophiles. researchgate.netresearchgate.net Applying this "reverse" strategy could enable the modification of biologically active scaffolds containing a primary sulfonamide with the 1-propylpyrazole moiety.

Synthesis of Diverse Sulfonamide Libraries: Moving beyond simple amine couplings, there is an opportunity to react this compound with a broad range of nucleophiles. This includes amino acids, peptide fragments, and complex heterocyclic amines to generate large, diverse libraries of novel sulfonamides for biological screening. nih.gov

Derivatization for Analytical Applications: Substituted sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, are employed as derivatizing agents to enhance the sensitivity of detection in analytical techniques like HPLC-MS/MS. sigmaaldrich.comnih.gov this compound could be investigated for similar applications, potentially offering unique fragmentation patterns or chromatographic behavior for the analysis of specific analyte classes like bisphenols or steroidal estrogens. nih.gov

A summary of potential derivatization reactions is presented in the table below.

| Nucleophile Class | Resulting Functional Group | Potential Application Area |

| Primary/Secondary Amines | Sulfonamides | Medicinal Chemistry, Agrochemicals |

| Alcohols/Phenols | Sulfonate Esters | Organic Synthesis, Prodrugs |

| Thiols | Thiosulfonates | Material Science, Bio-conjugation |

| Hydrazine (B178648) | Sulfonohydrazides | Synthetic Intermediates |

| Sodium Azide | Sulfonyl Azides | Click Chemistry, Photoaffinity Labeling |

Integration into Green and Sustainable Chemical Processes

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound should prioritize the adoption of green chemistry principles. mdpi.com Reviews on the synthesis of pyrazole derivatives highlight a significant shift towards eco-friendly methods. citedrive.comnih.govresearchgate.net

Green Synthesis of the Core Compound: The traditional synthesis of sulfonyl chlorides often involves harsh reagents like thionyl chloride or chlorosulfonic acid. nih.govorganic-chemistry.org Future work should focus on developing greener synthetic routes to this compound itself. This could involve methods like the oxidative chlorination of the corresponding thiol or disulfide using milder reagents in aqueous media, which has been shown to be effective for other sulfonyl chlorides. rsc.org Continuous flow processes can also offer safer and more efficient synthesis by controlling exothermic reactions and minimizing waste. rsc.org

Aqueous and Solvent-Free Reaction Conditions: Exploring the derivatization reactions of this compound in water or under solvent-free conditions is a key research goal. sci-hub.sethieme-connect.com Water is an ideal green solvent, and its use in reactions like the synthesis of pyranopyrazoles has proven successful. researchgate.net Mechanochemical methods, which involve reactions in the solid state via grinding, offer another powerful, solvent-free alternative that has been successfully applied to the chlorination of pyrazoles. rsc.org

Use of Recyclable Catalysts: For reactions involving the pyrazole core or its derivatization, employing heterogeneous or recyclable catalysts can significantly improve the environmental footprint of the process by simplifying product purification and reducing waste. nih.gov

| Green Chemistry Principle | Application to this compound Chemistry | Potential Benefit |

| Safer Solvents and Auxiliaries | Use of water as a reaction medium for synthesis and derivatization. rsc.orgresearchgate.net | Reduces pollution and hazards associated with volatile organic solvents. |

| Energy Efficiency | Microwave-assisted synthesis or mechanochemical (grinding) reactions. rsc.orgnih.gov | Reduced reaction times and energy consumption compared to conventional heating. |

| Catalysis | Development of recyclable heterogeneous catalysts for derivatization reactions. nih.govthieme-connect.com | Minimizes catalyst waste and simplifies product purification. |

| Designing Safer Chemicals | Synthesis from S-alkyl isothiourea salts or thiols using milder chlorinating agents. organic-chemistry.org | Avoids the use of highly corrosive and hazardous reagents like SO₂Cl₂ or POCl₃. nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Design